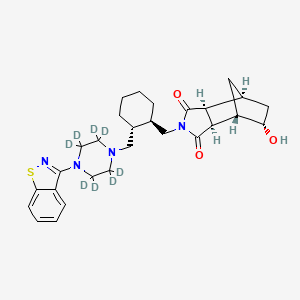
鲁拉西酮代谢物14326 D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lurasidone Metabolite 14326 D8 is a useful research compound. Its molecular formula is C28H36N4O3S and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lurasidone Metabolite 14326 D8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lurasidone Metabolite 14326 D8 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 鲁拉西酮代谢物14326 D8是使用非靶向高分辨率质谱法在尿液中检测到的。与专注于活性代谢物的血液检测不同,尿液药物检测依赖于代谢物。 这种方法提高了监测鲁拉西酮依从性的敏感性和准确性 .
精神卫生治疗中的依从性监测
总之,this compound在理解鲁拉西酮的药理学、依从性监测和安全性方面发挥着至关重要的作用。 其应用范围超越基础代谢研究,有助于改善患者护理和药物开发 .
作用机制
Target of Action
Lurasidone Metabolite 14326 D8 is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors ; moderate affinity for alpha 2C-adrenergic receptors ; and is a partial agonist for 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
Lurasidone Metabolite 14326 D8, like its parent compound Lurasidone, likely interacts with its targets through mixed serotonin-dopamine antagonist activity . It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Pharmacokinetics
Lurasidone, the parent compound of Lurasidone Metabolite 14326 D8, is primarily metabolized by cytochrome P450 (CYP) 3A4 . Its major active metabolite is referred to as ID-14283 (25% of parent exposure), while the minor metabolites, including Lurasidone Metabolite 14326 D8, make up 3% and 1% of parent exposure respectively . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
生化分析
Biochemical Properties
Lurasidone Metabolite 14326 D8 is principally metabolized by cytochrome P450 (CYP) 3A4 . It forms two active metabolites (ID-14283 and ID-14326) and a major inactive metabolite (ID-11614), which respectively represent 25%, 3%, and 1% of parent exposure . The nature of these interactions involves oxidative N-dealkylation, hydroxylation at the norbornane ring, and S-oxidation .
Cellular Effects
At a cellular level, Lurasidone Metabolite 14326 D8 promotes neuronal plasticity, modulates epigenetic mechanisms controlling gene transcription, and increases the expression of the neurotrophic factor BDNF in cortical and limbic brain regions .
Molecular Mechanism
Lurasidone Metabolite 14326 D8, similar to its parent compound Lurasidone, is an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and a partial agonist for serotonin 5-HT1A receptors . It exerts its effects at the molecular level through these binding interactions with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In adult healthy subjects and patients, a 40 mg dose of Lurasidone Metabolite 14326 D8 results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . Its pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Metabolic Pathways
Lurasidone Metabolite 14326 D8 is principally metabolized by cytochrome P450 (CYP) 3A4 . It should not be coadministered with strong CYP3A4 inducers or inhibitors as it does not significantly inhibit or induce CYP450 hepatic enzymes .
Transport and Distribution
Lurasidone Metabolite 14326 D8 is widely distributed, but particularly retained in pigmented tissues, such as the eyes . It is excreted in breast milk and crosses over into the placenta and fetus in Sprague–Dawley rats .
属性
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-QJKOTDNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
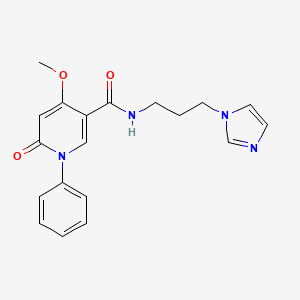

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
![Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2491119.png)
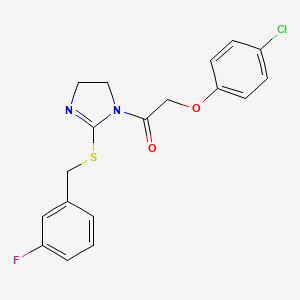
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

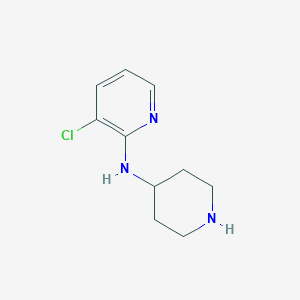
![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
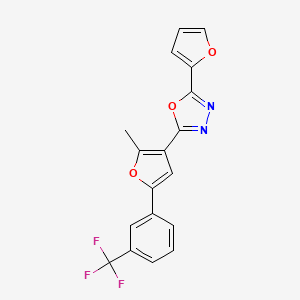
![rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2491131.png)
![1-(4-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2491133.png)
